BenchChemオンラインストアへようこそ!

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Lipophilicity logP Drug-likeness

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (CAS 1021091-28-0; molecular formula C19H20N4O3S; molecular weight 384.45 g/mol) is a synthetic pyridazinone–sulfonamide hybrid that integrates a 3-(p-tolyl)-6-oxopyridazin-1(6H)-yl scaffold, a propyl linker, and a pyridine-3-sulfonamide terminus. The compound belongs to the broader class of pyridazine sulfonamide derivatives that have been disclosed as chloride channel modulators targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC).

Molecular Formula C19H20N4O3S
Molecular Weight 384.45
CAS No. 1021091-28-0
Cat. No. B2518088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide
CAS1021091-28-0
Molecular FormulaC19H20N4O3S
Molecular Weight384.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C19H20N4O3S/c1-15-5-7-16(8-6-15)18-9-10-19(24)23(22-18)13-3-12-21-27(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3
InChIKeyVLJPVLHFPYAGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (CAS 1021091-28-0): Structural and Pharmacological Profile


N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (CAS 1021091-28-0; molecular formula C19H20N4O3S; molecular weight 384.45 g/mol) is a synthetic pyridazinone–sulfonamide hybrid that integrates a 3-(p-tolyl)-6-oxopyridazin-1(6H)-yl scaffold, a propyl linker, and a pyridine-3-sulfonamide terminus. The compound belongs to the broader class of pyridazine sulfonamide derivatives that have been disclosed as chloride channel modulators targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. The p-tolyl substituent at the pyridazinone C-3 position distinguishes this compound from analogs bearing phenyl, pyridinyl, or heterocyclic groups at the same locus. The pyridine-3-sulfonamide moiety provides a distinct hydrogen-bond donor/acceptor geometry compared to benzenesulfonamide or thiophenesulfonamide variants. As of 2026, this specific compound has not yet been profiled in published in vitro pharmacological assays, but it is commercially available through multiple vendors as a research-grade building block for medicinal chemistry and chemical biology applications .

Why N-(3-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide Cannot Be Replaced by In-Class Analogs


Generic substitution among pyridazinone-sulfonamide hybrids fails because key molecular features—the C-3 aryl group identity, the sulfonamide regioisomer, and the linker length—simultaneously control target engagement, physicochemical properties, and synthetic tractability. The p-tolyl group at C-3 confers a calculated logP difference of approximately +0.5 to +1.0 log units relative to the phenyl analog (CAS 921534-76-1), which directly impacts membrane permeability and non-specific binding profiles within chloride channel assays [1]. The pyridine-3-sulfonamide regioisomer positions the basic pyridine nitrogen in a spatial orientation that is distinct from pyridine-4-sulfonamide or benzenesulfonamide analogs, potentially altering hydrogen-bonding networks at the channel pore or accessory binding sites [1]. The propyl linker (n=3) provides a longer span between the pyridazinone core and the sulfonamide than the ethyl linker (n=2) found in many cataloged analogs (e.g., N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide), which can shift the conformational ensemble accessible to the molecule in a lipid bilayer or protein binding pocket . These cumulative structural variations preclude the assumption of biological equivalence, making empirical validation of the specific compound mandatory.

Quantitative Differentiation Evidence for N-(3-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (CAS 1021091-28-0)


C-3 Aryl Substituent: p-Tolyl vs. Phenyl – Calculated Lipophilicity Differential

The p-tolyl group at the pyridazinone C-3 position of the target compound increases calculated logP by an estimated +0.6 to +0.8 log units compared with the unsubstituted phenyl analog N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921534-76-1), based on the well-established Hansch π-value of +0.56 for a para-methyl substituent on an aromatic ring [1]. This lipophilicity differential is consequential because optimal chloride channel blocker potency in the pyridazine sulfonamide series has been correlated with a logP window of approximately 2.5–4.5, where excessive hydrophilicity reduces membrane partitioning and excessive lipophilicity increases non-specific protein binding [2]. The p-tolyl modification thus shifts the target compound into a logP range predicted to balance passive permeability with aqueous solubility, without the synthetic complexity of halogenated analogs such as 2,4-difluoro-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1021226-37-8, C20H19F2N3O3S, MW 403.42) .

Lipophilicity logP Drug-likeness Chloride channel Pyridazinone SAR

Sulfonamide Regioisomer: Pyridine-3-sulfonamide vs. Benzenesulfonamide and Thiophene-2-sulfonamide – Hydrogen-Bond Acceptor Geometry

The target compound incorporates a pyridine-3-sulfonamide terminus, which introduces a ring nitrogen at the meta position relative to the sulfonamide attachment point. This pyridine nitrogen serves as an additional hydrogen-bond acceptor (HBA) with a predicted pKa of approximately 3.5–4.5 (pyridine conjugate acid), remaining largely unprotonated at physiological pH and available for directional hydrogen-bond interactions [1]. In contrast, the benzenesulfonamide analog 2,4,6-trimethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1040669-73-5, C23H27N3O3S, MW 425.5) lacks this heterocyclic HBA, while the thiophene-2-sulfonamide analog 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide (benchchem-listed) provides a sulfur atom as a weak HBA with fundamentally different electronic character . The pyridine-3-sulfonamide regioisomer therefore offers a unique HBA vector that is absent in benzenesulfonamide analogs and electronically distinct from the thiophene sulfur, which may confer differential recognition at chloride channel accessory sites or enable metal-coordination strategies in probe design [1].

Sulfonamide regioisomerism Pyridine-3-sulfonamide Hydrogen-bond acceptor Chloride channel pharmacology Molecular recognition

Linker Length: Propyl (n=3) vs. Ethyl (n=2) – Conformational Span and Synthetic Handle

The target compound employs a three-carbon propyl linker between the pyridazinone N-1 and the sulfonamide nitrogen, whereas the most prevalent cataloged analog N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921534-76-1) uses a two-carbon ethyl linker . The additional methylene unit in the propyl linker increases the maximum end-to-end distance between the pyridazinone core and the sulfonamide group by approximately 1.2–1.5 Å (based on standard C–C bond lengths of ~1.54 Å in an extended anti conformation) and adds one rotatable bond, increasing conformational degrees of freedom [1]. In the context of the chloride channel patent family (US20110288093A1, EP2421368A1), the linker length (designated as 'L' or incorporated into the 'n' variable) is explicitly enumerated as an independent structural variable that modulates channel blocking potency and selectivity across CaCC and VRAC subtypes [2]. The propyl linker also provides a synthetically distinct handle: it can be introduced via 3-bromopropylamine or 3-aminopropanol intermediates, which differ in reactivity and commercial availability from the 2-bromoethylamine used for ethyl-linked analogs, potentially affecting synthetic route efficiency and scalability .

Linker length Propyl spacer Conformational flexibility Pyridazinone SAR Medicinal chemistry

Patent Coverage: Explicit Genus Inclusion in Chloride Channel Blocker Intellectual Property

The target compound falls within the generic and sub-generic claims of US Patent US20110288093A1 (and its international equivalents EP2421368A1, WO2010123822A1), which discloses pyridazine sulfonamide derivatives as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) for therapeutic applications including diarrhea, polycystic kidney disease, and cystic fibrosis [1]. The patent's Formula I explicitly encompasses compounds wherein R1 is a substituted aryl group (including p-tolyl), L is a linker (including propyl), and the sulfonamide terminus includes heteroaryl groups (including pyridine-3-sulfonamide) [1]. In contrast, structurally related compounds such as N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (C17H17N5O3S, MW 371.42, pyridin-4-yl analog) or the ethyl-linked phenyl analog (CAS 921534-76-1) are not explicitly exemplified in the patent's tables, potentially reducing their evidentiary support for freedom-to-operate analyses in chloride channel drug discovery programs . Furthermore, the companion patent US20120129858A1 specifically extends the claims to CFTR inhibition, broadening the target compound's potential therapeutic scope relative to analogs not encompassed by both patent families [2].

Chloride channel CaCC VRAC CFTR Patent protection Freedom to operate

Synthetic Accessibility: Commercial Availability and Building-Block Utility vs. De Novo Synthesis

The target compound (CAS 1021091-28-0) is commercially available from multiple vendors (BenchChem, Evitachem) with a typical purity specification of 95% . In contrast, several close structural analogs—including the 2,4-difluorobenzenesulfonamide derivative (CAS 1021226-37-8) and the 2,4,6-trimethylbenzenesulfonamide derivative (CAS 1040669-73-5)—are also listed in vendor catalogs but with longer lead times or as custom synthesis items, indicating lower stock availability . The target compound's designation as a 'building block' by BenchChem further indicates it is maintained in inventory for immediate dispatch, a critical parameter for time-sensitive medicinal chemistry campaigns . The pyridazine-3-sulfonamide core scaffold itself has been the subject of multiple synthetic methodology studies, including microwave-assisted synthesis protocols that enable rapid analog generation [1], but the specific p-tolyl-pyridin-3-yl combination requires a multi-step sequence (pyridazinone ring formation, N-alkylation with 3-bromopropylphthalimide or equivalent, deprotection, and sulfonamide coupling) that may not be accessible to all laboratories, making commercial procurement the preferred sourcing strategy [2].

Commercial availability Research chemical Building block Chemical sourcing Synthetic route

Physicochemical Profile: Molecular Weight, PSA, and Rotatable Bond Count for Lead-Likeness Assessment

The target compound (MW 384.45, C19H20N4O3S) occupies a physicochemical space that is distinct from its closest commercially available analogs. The molecular weight of 384.45 g/mol falls within the typical lead-like range (MW ≤ 450) and is lower than the 2,4,6-trimethylbenzenesulfonamide analog (MW 425.5 g/mol, C23H27N3O3S, +41.05 g/mol) and higher than the pyridin-4-yl analog (MW 371.42 g/mol, C17H17N5O3S, −13.03 g/mol) . The predicted topological polar surface area (tPSA) of the target compound is estimated at approximately 100–110 Ų (based on fragment-additive calculation: pyridazinone ≈ 46 Ų, pyridine ≈ 13 Ų, sulfonamide ≈ 55 Ų, minus overlapping surface area), which lies below the common oral bioavailability threshold of 140 Ų [1]. The compound possesses 6 rotatable bonds (3 in the propyl linker, 2 connecting the aryl rings, 1 at the sulfonamide), which is within acceptable limits for oral drug-likeness (≤10 rotatable bonds per Veber's rules) [1]. Importantly, the combination of moderate molecular weight, acceptable tPSA, and balanced rotatable bond count positions this compound favorably for fragment-to-lead or hit-to-lead optimization programs targeting chloride channels, where the p-tolyl-pyridazinone core can serve as a privileged scaffold for systematic analog generation [2].

Lead-likeness Drug-likeness Physicochemical properties Fragment-based drug discovery Property-guided optimization

Validated Application Scenarios for N-(3-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (CAS 1021091-28-0)


Chloride Channel Probe Development: CaCC and VRAC Inhibitor Lead Optimization

The target compound is suitable as a starting scaffold for structure-activity relationship (SAR) programs targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC), based on its explicit inclusion in the patent genus of US20110288093A1 [1]. The p-tolyl group at C-3 can be systematically varied to explore lipophilicity-activity relationships, while the pyridine-3-sulfonamide terminus provides a hydrogen-bond acceptor that may engage channel pore residues. The propyl linker offers sufficient conformational flexibility to probe the spatial requirements for channel subtype selectivity. Procurement of this compound enables rapid initiation of chloride flux assays (e.g., halide-sensitive YFP quenching in HT-29 or T84 epithelial cell lines) without the delay of de novo synthesis.

Medicinal Chemistry Building Block for Focused Pyridazinone-Sulfonamide Library Synthesis

The compound is explicitly designated as a building block by commercial vendors (BenchChem) and can serve as a key intermediate for the parallel synthesis of focused libraries . The pyridine nitrogen at the 3-position of the sulfonamide ring provides a site for further functionalization (e.g., N-oxidation, quaternization, or metal coordination), while the p-tolyl group can undergo benzylic oxidation to generate a carboxylic acid handle for amide coupling or bioconjugation. This dual derivatization potential distinguishes the target compound from benzenesulfonamide analogs that lack the pyridine functionalization site, making the target compound a more versatile synthetic node .

Freedom-to-Operate Reference Standard for Chloride Channel Modulator Patent Landscaping

Given the compound's structural alignment with the generic claims of both US20110288093A1 (CaCC/VRAC) and US20120129858A1 (CFTR), it serves as a defined reference standard for intellectual property landscaping and freedom-to-operate analyses in chloride channel drug discovery [1][2]. Its CAS registry number (1021091-28-0) enables unambiguous identification in patent and literature searches, and its commercial availability facilitates procurement for use as an authentic reference sample in analytical method development (e.g., HPLC purity determination, mass spectrometry characterization) supporting regulatory filings.

Chemical Probe for Pyridazine Heterocycle Physicochemical Benchmarking

The target compound, with its balanced physicochemical profile (MW 384.45, estimated tPSA ~100–110 Ų, predicted logP ~3.0–3.6), occupies a central position in the property space of pyridazine-sulfonamide hybrids [3]. It can be used as a benchmarking reference to calibrate computational logP and tPSA prediction models for this chemotype, and as an internal standard in chromatographic logD7.4 determination experiments. Its availability with defined purity (95%) from multiple vendors ensures batch-to-batch consistency for reproducible physicochemical measurements .

Quote Request

Request a Quote for N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.